3-Aminothietane-3-carbonitrile: Comprehensive Safety Data, Handling Guidelines, and Synthetic Applications
3-Aminothietane-3-carbonitrile: Comprehensive Safety Data, Handling Guidelines, and Synthetic Applications
Executive Summary
In modern drug discovery, the pursuit of novel chemical space has driven the adoption of highly strained, three-dimensional heterocycles. 3-Aminothietane-3-carbonitrile (and its hydrochloride salt) has emerged as a highly valuable building block, frequently utilized as a sulfur-containing bioisostere for oxetanes and a precursor for complex spirocyclic scaffolds[1][2]. However, the convergence of a thietane ring with an α -aminonitrile functional group presents unique handling challenges.
This technical guide synthesizes critical safety data, mechanistic toxicology, and field-proven handling protocols for 3-aminothietane-3-carbonitrile. Designed for senior researchers and drug development professionals, this document goes beyond standard Safety Data Sheets (SDS) by explaining the chemical causality behind its hazards—specifically the risk of retro-Strecker cyanide release—and provides self-validating experimental workflows to ensure uncompromising laboratory safety and synthetic success.
Chemical Identity & Physicochemical Profiling
The utility of the thietane ring lies in its ability to modulate lipophilicity, improve metabolic stability, and alter the three-dimensional vector of attached pharmacophores compared to traditional flat aromatic rings or oxetane analogs[2][3]. The presence of both a primary amine and a nitrile at the 3-position makes it an ideal precursor for spiro-fused systems.
Table 1: Chemical Identifiers & Physical Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| CAS Registry Number | 1935950-89-2[4] | 3028162-62-8[5] |
| IUPAC Name | 3-Aminothietane-3-carbonitrile | 3-Aminothietane-3-carbonitrile hydrochloride |
| Molecular Formula | C₄H₆N₂S | C₄H₇ClN₂S |
| Molecular Weight | 114.17 g/mol | 150.63 g/mol |
| Structural Motif | 4-membered thia-heterocycle | α -aminonitrile hydrochloride |
| Physical State | Liquid / Low-melting solid | Crystalline solid |
Hazard Identification & Mechanistic Toxicology
Handling 3-aminothietane-3-carbonitrile requires a rigorous understanding of its reactivity. The compound is classified under several GHS hazard categories, primarily driven by the lability of the α -aminonitrile group and the basicity of the primary amine[5].
Table 2: GHS Hazard Classifications (CAS 3028162-62-8)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity | Category 4 | Harmful if swallowed, in contact with skin, or inhaled | H302 + H312 + H332 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | H319 |
| Target Organ Toxicity (STOT) | Category 3 | May cause respiratory irritation or drowsiness | H336 |
Causality of Toxicity: The Retro-Strecker Pathway
The most critical, yet often underreported, hazard of 3-aminothietane-3-carbonitrile is its potential to release free cyanide (HCN or CN⁻). α -Aminonitriles are the thermodynamic products of the Strecker synthesis, a multicomponent reaction involving a ketone, an amine, and a cyanide source[6][7].
Crucially, this reaction is reversible . Under basic conditions (pH > 9) or elevated temperatures, the α -aminonitrile can undergo a retro-Strecker decomposition[8]. The amine is deprotonated, leading to the expulsion of the cyanide anion and the formation of an imine intermediate, which subsequently hydrolyzes to thietan-3-one and ammonia. This mechanistic pathway dictates that this compound must never be stored or reacted in strongly basic, aqueous conditions without adequate ventilation and cyanide-specific safety measures.
Caption: Mechanism of retro-Strecker decomposition releasing toxic cyanide under basic conditions.
Self-Validating Experimental Protocols
To ensure scientific integrity and operator safety, the following protocols are designed as self-validating systems . Each workflow includes built-in analytical or physical checks to confirm the success and safety of the step before proceeding.
Protocol A: Amide Coupling (Spirocycle Precursor Synthesis)
Objective: Couple 3-aminothietane-3-carbonitrile with a carboxylic acid without triggering cyanide release. Causality: Standard amide couplings use strong organic bases (e.g., DIPEA, TEA). To prevent retro-Strecker decomposition, the reaction must be kept strictly anhydrous and temperature-controlled.
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Preparation: In a flame-dried flask under N₂ atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
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Amine Addition: Add 3-aminothietane-3-carbonitrile hydrochloride (1.1 eq).
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Controlled Basification: Cool the mixture to 0°C using an ice bath. Dropwise, add DIPEA (3.0 eq).
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Causality: Cooling mitigates the exothermic activation step and suppresses the thermal decomposition of the α -aminonitrile.
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-
Validation Check (Reaction Monitoring): After 2 hours, sample 10 µL of the reaction. Quench into 1 mL of acidic Acetonitrile/Water (0.1% Formic Acid). Analyze via LC-MS.
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Success Criteria: The presence of the product mass [M+H]+ and the strict absence of the [M−27]+ peak (which would indicate loss of HCN). If [M−27]+ is observed, the reaction temperature is too high or the base is too concentrated.
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (mildly acidic) rather than NaHCO₃ to stabilize the nitrile during extraction.
Protocol B: Emergency Cyanide Quenching and Spill Management
Objective: Safely neutralize spills or aqueous waste containing 3-aminothietane-3-carbonitrile. Causality: Cyanide ions are highly toxic and can form volatile HCN gas if acidified. They must be oxidized to the significantly less toxic cyanate (CNO⁻) using sodium hypochlorite (bleach) under strictly basic conditions.
-
Containment: If a spill occurs, immediately ensure the fume hood sash is lowered. Do NOT use acidic spill kits.
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Basification: Flood the spill area or waste container with 1 M NaOH to ensure the pH is strictly > 10.
-
Validation Check: Use pH indicator paper to visually confirm pH > 10. Causality: HCN gas (pKa ~9.2) cannot form in highly basic environments.
-
-
Oxidation: Slowly add a 10% aqueous Sodium Hypochlorite (NaOCl) solution in excess. Allow to stir/sit for 30 minutes.
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Validation Check (Cyanide Clearance): Dip a Cyantesmo test strip (or equivalent cyanide indicator) into the treated solution.
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Success Criteria: The strip must remain unchanged. If the strip turns blue, free cyanide is still present; add an additional 10 mL of NaOCl and wait 15 minutes before re-testing.
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-
Disposal: Once validated as cyanide-negative, the waste can be safely routed to standard basic aqueous hazardous waste.
Caption: Step-by-step experimental workflow for the safe handling and quenching of alpha-aminonitriles.
Storage and Stability Guidelines
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Temperature: Store at 2–8°C (refrigerated) to prevent thermal degradation.
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Atmosphere: Keep under an inert gas (Argon or Nitrogen). The hydrochloride salt is hygroscopic; moisture can initiate slow hydrolysis of the nitrile or thietane ring opening.
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Incompatibilities: Strictly avoid strong oxidizers (which can oxidize the thietane sulfur to a sulfoxide/sulfone[2]) and strong bases (which trigger cyanide release[8]).
References
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NextSDS. "3-aminothietane-3-carbonitrile hydrochloride — Chemical Substance Information". NextSDS Substance Database.
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Wuitschik, G., et al. "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group". ACS Medicinal Chemistry Letters, 2017.
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Al-Sayah, M., et al. "Sustainable and Chemoselective Synthesis of α-Aminonitriles Using Lewis and Brønsted Acid-Functionalized Nanoconfined Spaces". ACS Publications, 2022. (URL derived from standard ACS DOI formatting for the cited title).
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Nelson, W. L., et al. "Attempts to use cyanide ion to trap imine intermediates in the microsomal N-dealkylation of propranolol: formation of alpha-aminonitriles as artifacts". Journal of Pharmaceutical Sciences (PubMed), 1985.
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